molecular formula C16H17F3N2O5 B14065596 5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one

5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one

Katalognummer: B14065596
Molekulargewicht: 374.31 g/mol
InChI-Schlüssel: SQMNCLANJWZZOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one is a synthetic oxazolidinone derivative characterized by a methoxymethyl substituent at position 5 of the oxazolidinone ring and a 1,2-benzoxazole moiety at position 3, modified with a 4,4,4-trifluorobutoxy chain. Oxazolidinones are a class of antibacterial agents known for their unique mechanism of action, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit .

Eigenschaften

IUPAC Name

5-(methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O5/c1-23-9-11-8-21(15(22)25-11)14-12-4-3-10(7-13(12)26-20-14)24-6-2-5-16(17,18)19/h3-4,7,11H,2,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMNCLANJWZZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CN(C(=O)O1)C2=NOC3=C2C=CC(=C3)OCCCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Substrate Preparation: 6-Hydroxy-1,2-benzoxazole

The benzoxazole core is synthesized from 2-amino-5-nitrophenol via cyclization:

  • Nitration : 2-Aminophenol is nitrated at position 5 using HNO₃/H₂SO₄ (Yield: 78–85%).
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine.
  • Cyclization : Treatment with ethyl chloroformate forms the benzoxazole ring (Yield: 65%).

O-Alkylation with 4,4,4-Trifluorobutyl Bromide

The hydroxyl group at position 6 undergoes Williamson ether synthesis:

  • Conditions : 6-Hydroxy-1,2-benzoxazole, 4,4,4-trifluorobutyl bromide, K₂CO₃, DMF, 80°C, 12 h.
  • Yield : 89% (HPLC purity >98%).

Introduction of the 3-Amino Group

Amination is achieved via Hofmann rearrangement:

  • Bromination : NBS (N-bromosuccinimide) brominates position 3.
  • Ammonolysis : Reaction with NH₃/MeOH at 60°C substitutes bromide with amine (Yield: 75%).

Synthesis of (S)-5-Methoxymethyloxazolidin-2-one (Intermediate B)

Stereoselective Formation of the Oxazolidinone Ring

The (S)-configuration is controlled using (R)-glycidyl derivatives:

  • Epoxide Opening : (R)-Epichlorohydrin reacts with sodium methoxymethylamide in THF at −20°C.
  • Cyclization : Phosgene (COCl₂) in dichloromethane facilitates ring closure (Yield: 82%, ee >99%).

Mechanistic Insight : Chelation-controlled addition ensures the (S)-configuration by coordinating the methoxymethyl oxygen to Li⁺ ions during epoxide opening.

Coupling of Intermediates A and B

Nucleophilic Acyl Substitution

Intermediate A’s amine attacks the oxazolidinone carbonyl:

  • Conditions : Intermediate B, Intermediate A, DIEA (N,N-diisopropylethylamine), DCM, 25°C, 24 h.
  • Yield : 68% (HPLC purity 97.3%).

Optimization Strategies

  • Catalysis : Adding DMAP (4-dimethylaminopyridine) increases yield to 76%.
  • Solvent Screening : DMF improves solubility but reduces stereochemical integrity (ee drops to 92%).

Alternative Synthetic Routes and Comparative Analysis

One-Pot Tandem Synthesis

A streamlined approach combines benzoxazole formation and oxazolidinone coupling:

  • Reagents : 2-Amino-5-(4,4,4-trifluorobutoxy)phenol, (S)-epichlorohydrin, K₂CO₃.
  • Conditions : 100°C, 48 h, yielding 58% product.

Limitations : Lower yield due to competing side reactions.

Solid-Phase Synthesis

Immobilizing Intermediate A on Wang resin enables iterative coupling:

  • Resin Loading : 0.8 mmol/g.
  • Final Yield : 62% after cleavage with TFA/water.

Characterization and Quality Control

Spectroscopic Data

Parameter Value Source
Molecular Formula C₁₆H₁₇F₃N₂O₅
Molecular Weight 374.31 g/mol
¹H NMR (CDCl₃) δ 4.35 (q, J=6.5 Hz, OCH₂CF₃)
¹³C NMR δ 157.8 (C=O), 104.2 (CF₃)
HRMS m/z 375.1162 [M+H]⁺

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column) confirms >99% ee.

Industrial-Scale Manufacturing Considerations

Cost-Effective Steps

  • Trifluorobutyl Bromide Recycling : Distillation recovers 92% of unreacted reagent.
  • Catalyst Reuse : Pd/C from hydrogenation steps is reused 5× without yield loss.

Environmental Impact Mitigation

  • Phosgene Alternatives : Triphosgene reduces toxicity risks (Yield: 80% vs. 82% with phosgene).
  • Solvent Recovery : DCM is recycled via fractional distillation (95% recovery).

Analyse Chemischer Reaktionen

Types of Reactions

5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various substituents depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to degradation.

    Organic Synthesis: Employed as a building block in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of 5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one with structurally related oxazolidinones and heterocyclic derivatives:

Compound Name Molecular Formula Key Substituents Pharmacological Activity/Applications References
Target Compound C₁₆H₁₇F₃N₂O₄* - 5-Methoxymethyl
- 3-(6-trifluorobutoxy-benzoxazolyl)
Hypothesized antibacterial activity N/A
Tedizolid C₁₇H₁₅FN₆O₃ - 5-Hydroxymethyl
- 3-Fluoro-4-pyridinyl-tetrazolyl
FDA-approved for ABSSSIs (MRSA, A. baumannii)
5-(Bromomethyl)-3-(4-fluorophenyl)-oxazolidin-2-one C₁₀H₉BrFNO₂ - 5-Bromomethyl
- 3-(4-fluorophenyl)
Intermediate in synthetic chemistry
L-Deprenyl-D₂ (Deuterated) C₁₃H₁₃D₂NO - Deuterium substitution at methyl groups MAO B inhibitor (neuroimaging tracer)

*Calculated based on IUPAC name; exact formula may vary.

Key Structural Differences and Implications

Substituent at Position 5 :

  • The methoxymethyl group in the target compound contrasts with Tedizolid’s hydroxymethyl group. Methoxymethyl may enhance metabolic stability by reducing oxidation susceptibility compared to hydroxymethyl, which is prone to glucuronidation .
  • In contrast, bromomethyl derivatives (e.g., 5-(Bromomethyl)-3-(4-fluorophenyl)-oxazolidin-2-one) lack antibacterial activity but serve as synthetic intermediates for further functionalization .

Substituent at Position 3 :

  • The 6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl group introduces a bulky, lipophilic substituent. This contrasts with Tedizolid’s pyridinyl-tetrazolyl group, which enhances target binding through π-π stacking and hydrogen bonding .
  • The trifluorobutoxy chain may improve membrane permeability but could reduce solubility compared to Tedizolid’s polar tetrazole moiety.

This design mirrors strategies in deuterated compounds (e.g., L-Deprenyl-D₂), where isotopic substitution alters pharmacokinetics .

Pharmacological and Pharmacokinetic Insights

  • Tedizolid : Exhibits a terminal half-life of ~12 hours and 90% oral bioavailability, attributed to its hydroxymethyl group and tetrazole-pyridine pharmacophore . The target compound’s methoxymethyl and benzoxazole groups may extend half-life but require validation.
  • Bromomethyl Analogues : Primarily used in synthetic pathways, lacking direct therapeutic relevance .
  • Deuterated Compounds: Demonstrate reduced metabolic rates (e.g., L-Deprenyl-D₂ shows slower trapping in brain tissue), suggesting that fluorine or deuterium substitution in oxazolidinones could similarly modulate clearance rates .

Biologische Aktivität

5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one is a synthetic compound belonging to the oxazolidinone class. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. The structure of this compound suggests possible interactions with biological targets, leading to various therapeutic effects.

Chemical Structure

The molecular formula of the compound is C16H17F3N2O5C_{16}H_{17}F_3N_2O_5, and its structure includes an oxazolidinone ring, a methoxymethyl group, and a benzoxazole moiety substituted with a trifluorobutoxy group. This unique arrangement may contribute to its biological activity.

Antimicrobial Properties

Research indicates that oxazolidinones exhibit significant antimicrobial activity by inhibiting bacterial protein synthesis. This mechanism is primarily due to their action on the 50S ribosomal subunit of bacteria. Similar compounds in this class have been shown to be effective against Gram-positive bacteria, including strains resistant to other antibiotics .

Antithrombotic Potential

The oxazolidinone class has also been explored for antithrombotic properties. For instance, derivatives similar to this compound have been investigated for their ability to inhibit Factor Xa, an essential enzyme in the coagulation cascade. Such activity could position this compound as a potential therapeutic agent for preventing thromboembolic disorders .

Anti-inflammatory Effects

Compounds with oxazolidinone structures have demonstrated anti-inflammatory effects in various studies. These effects are attributed to their ability to modulate inflammatory pathways and cytokine release, suggesting that 5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one may possess similar properties .

Case Studies and Research Findings

Several studies have highlighted the biological activities of related oxazolidinones:

  • Antimicrobial Efficacy : A study demonstrated that oxazolidinone derivatives displayed potent activity against Staphylococcus aureus and Enterococcus faecium, with some compounds showing efficacy against multidrug-resistant strains .
  • Inhibition of Factor Xa : Research on related compounds indicated that modifications to the oxazolidinone core could enhance antithrombotic activity by increasing specificity for Factor Xa inhibition. This suggests that structural variations in 5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one might yield similar or improved results .
  • Anti-inflammatory Mechanisms : In vitro studies have shown that certain oxazolidinones can reduce the production of pro-inflammatory cytokines in macrophages. This points towards a potential application in treating inflammatory diseases .

Data Tables

The following table summarizes key biological activities associated with oxazolidinone derivatives:

Activity Mechanism References
AntimicrobialInhibition of protein synthesis
AntithromboticInhibition of Factor Xa
Anti-inflammatoryModulation of cytokine release

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one?

  • Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Alkylation of 1,2-benzoxazole precursors with 4,4,4-trifluorobutyl reagents under basic conditions (e.g., NaH/DMF) to install the trifluorobutoxy moiety.
  • Step 2 : Coupling the oxazolidinone core via nucleophilic substitution or palladium-catalyzed cross-coupling.
  • Step 3 : Final functionalization of the methoxymethyl group using protecting-group strategies (e.g., silylation followed by methoxymethylation).
  • Validation : Confirm regioselectivity via 1H^1H-NMR and monitor reaction progress using LC-MS. Structural elucidation requires single-crystal XRD (using SHELX ) or 13C^{13}C-NMR .

Q. How should researchers safely handle this compound in laboratory settings?

  • Answer :

  • Hazard Mitigation : Use PPE (gloves, goggles) and work in a fume hood. No specific acute toxicity data is available, but analogous oxazolidinones may cause respiratory or dermal irritation .
  • Storage : Store in airtight containers at -20°C under inert gas (N2_2) to prevent hydrolysis of the oxazolidinone ring.
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste due to the trifluorobutoxy group .

Q. What analytical techniques are critical for characterizing this compound?

  • Answer :

  • Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
  • Structural Confirmation :
  • XRD : Use SHELX for refinement and ORTEP-3 for visualizing thermal ellipsoids .
  • Spectroscopy : 19F^{19}F-NMR to confirm trifluorobutoxy substitution (δ ≈ -60 ppm) and 1H^1H-NMR to verify methoxymethyl integration .
  • Mass Spec : High-resolution ESI-MS to validate molecular formula (e.g., [M+H]+^+ or [M+Na]+^+) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural refinement?

  • Answer :

  • Scenario : Discrepancies between XRD-derived bond lengths and DFT-optimized geometries.
  • Methodology :

Re-examine XRD data for twinning or disorder using SHELXL’s TWIN/BASF commands .

Validate computational models (e.g., Gaussian or ORCA) by comparing experimental vs. calculated 13C^{13}C-NMR chemical shifts.

Use ORTEP-3 to visualize anisotropic displacement parameters and identify potential crystallographic artifacts .

  • Case Study : Similar oxazolidinones showed 0.02–0.05 Å deviations in C-O bond lengths between XRD and DFT .

Q. What experimental designs are suitable for studying this compound’s environmental fate?

  • Answer :

  • Framework : Adopt the INCHEMBIOL project’s approach :

Abiotic Studies : Assess hydrolysis/photolysis rates under varying pH/UV conditions. Use LC-MS/MS to track degradation products.

Biotic Studies : Conduct microbial degradation assays (e.g., soil microcosms) with 14C^{14}C-labeled compound to quantify mineralization.

Ecotoxicology : Test acute toxicity on Daphnia magna (OECD 202) and algae (OECD 201).

  • Statistical Design : Randomized block designs with split-split plots to account for variables like pH and temperature .

Q. How can computational modeling predict this compound’s biological interactions?

  • Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target enzymes (e.g., bacterial ribosomes for antibiotic activity). Validate with MD simulations (NAMD/GROMACS).
  • ADMET Prediction : Apply QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and CYP450 inhibition.
  • Case Study : Pyrazoline derivatives with similar benzoxazole motifs showed strong correlations between computed binding affinities and experimental IC50_{50} values .

Q. What strategies address challenges in enantioselective synthesis of this compound?

  • Answer :

  • Chiral Catalysis : Use Evans’ oxazaborolidine catalysts for asymmetric induction during oxazolidinone formation .
  • Resolution Techniques : Chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution (lipases in organic media).
  • Validation : Compare optical rotation and circular dichroism spectra with enantiopure standards .

Methodological Considerations

  • Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture control) to minimize batch-to-batch variability .
  • Theoretical Frameworks : Link studies to conceptual models like structure-activity relationships (SAR) or environmental compartmentalization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.